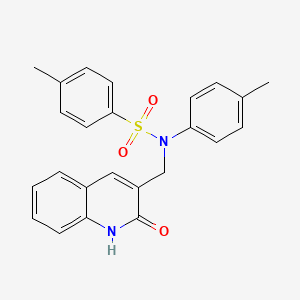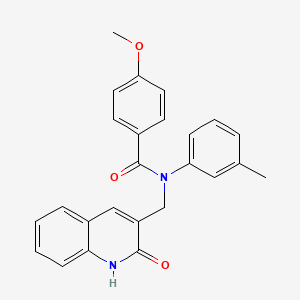
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of hydroxyquinoline, which is a type of heterocyclic compound. Hydroxyquinoline derivatives are known to have various biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely include a hydroxyquinoline core, with additional functional groups attached. These could include a methyl group and a tolyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Hydroxyquinoline derivatives can undergo various types of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzenesulfonamide has been extensively studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been demonstrated to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzenesulfonamide is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound may also exert its anti-inflammatory activity by inhibiting the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines. The antimicrobial activity of this compound may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest, increase reactive oxygen species (ROS) production, and inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase. In vivo studies have shown that this compound can reduce tumor growth and metastasis, as well as improve survival rates in animal models of cancer. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzenesulfonamide has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its poor solubility in water and its tendency to form aggregates in solution. These limitations can make it difficult to accurately measure the concentration of this compound in biological samples and may require the use of specialized techniques for its analysis.
Orientations Futures
For the study of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzenesulfonamide include investigating its therapeutic potential, exploring its structure-activity relationship, and developing novel formulations and delivery methods.
Méthodes De Synthèse
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 3-hydroxy-2-methylquinoline with p-toluenesulfonyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with N-methyl-p-toluidine.
Safety and Hazards
Propriétés
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-7-11-21(12-8-17)26(30(28,29)22-13-9-18(2)10-14-22)16-20-15-19-5-3-4-6-23(19)25-24(20)27/h3-15H,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLUZQVJBULPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)
![N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)




![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)


